gamma-Benzyl L-glutamate
CAS No.: 1676-73-9
Cat. No.: VC21537564
Molecular Formula: C12H14NO4-
Molecular Weight: 236.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1676-73-9 |
---|---|
Molecular Formula | C12H14NO4- |
Molecular Weight | 236.24 g/mol |
IUPAC Name | (2S)-2-amino-5-oxo-5-phenylmethoxypentanoate |
Standard InChI | InChI=1S/C12H15NO4/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,15,16)/p-1/t10-/m0/s1 |
Standard InChI Key | BGGHCRNCRWQABU-JTQLQIEISA-M |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)[O-])N |
SMILES | C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCC(C(=O)[O-])N |
Chemical and Physical Properties
Gamma-Benzyl L-glutamate exists as a white crystalline powder under standard conditions. Its chemical structure combines the amino acid backbone of L-glutamic acid with a benzyl ester protection group on the gamma-carboxylic acid. This structural arrangement confers both hydrophilic and hydrophobic characteristics to the molecule, influencing its solubility and reactivity patterns in various solvents and reaction conditions .
The physical properties of gamma-Benzyl L-glutamate have been extensively characterized and are summarized in the following table:
Property | Value |
---|---|
Melting point | 181-182°C |
Boiling point | 379.78°C (estimated) |
Density | 1.2026 (estimated) |
Refractive index | 1.5200 (estimated) |
Optical rotation | [α]20/D +19±2° (c = 1% in acetic acid) |
pKa | 2.20±0.10 (predicted) |
Physical form | White powder |
Color | White |
Storage temperature | 2-8°C |
The solubility profile of gamma-Benzyl L-glutamate is particularly relevant for its applications in synthesis and materials science. The compound shows limited solubility in common organic solvents at room temperature but becomes more soluble when heated. Specifically, it is slightly soluble in acetic acid at room temperature, and slightly soluble in dimethyl sulfoxide (DMSO) and methanol when heated . This selective solubility profile allows for controlled processing conditions during polymer synthesis and manipulation.
The chirality of gamma-Benzyl L-glutamate, arising from the stereogenic center at the alpha-carbon, is an essential feature that influences the secondary structure of its polymers. The L-configuration leads to the formation of right-handed alpha-helices in poly(gamma-Benzyl L-glutamate), which in turn affects the self-assembly behavior and mechanical properties of the resulting materials. The optical activity of the compound is evidenced by its specific rotation value of [α]20/D +19±2° when measured at a concentration of 1% in acetic acid .
Synthesis Methods
Traditional Approaches to Gamma-Benzyl L-glutamate Synthesis
The synthesis of gamma-Benzyl L-glutamate traditionally involves the selective esterification of L-glutamic acid at the gamma-carboxylic acid position using benzyl alcohol. This selective protection is crucial as it leaves the alpha-carboxylic acid and the amino group available for further reactions, particularly in peptide synthesis and polymerization processes. The reaction typically requires careful control of conditions to avoid esterification at both carboxylic acid positions, which would result in the dibenzyl ester derivative.
For the polymerization of gamma-Benzyl L-glutamate to form poly(gamma-Benzyl L-glutamate), the N-carboxyanhydride (NCA) method is commonly employed. This method involves two key steps: first, the synthesis of gamma-Benzyl L-glutamate-N-carboxyanhydride (BLG-NCA), followed by the ring-opening polymerization (ROP) of the NCA. The traditional approach to NCA synthesis uses triphosgene, a hazardous reagent that reacts with the amino acid to form the cyclic anhydride .
In a documented synthesis procedure, BLG-NCA was synthesized by reacting gamma-Benzyl L-glutamate with triphosgene in anhydrous tetrahydrofuran (THF). The reaction was conducted at 50°C under stirring conditions until the solution changed from cloudy to clear, indicating completion. The product was then precipitated using n-hexane, purified through ethyl acetate/n-hexane washing, and dried in a vacuum oven. The yield for this reaction was reported to be 70-75% by weight . This method, while effective, raises environmental and safety concerns due to the toxicity of triphosgene.
Applications in Polymer Chemistry
Light-Responsive Polymers
One of the most innovative applications of gamma-Benzyl L-glutamate is in the development of light-responsive polymers. These materials can undergo conformational changes when exposed to specific wavelengths of light, making them valuable in various fields including drug delivery, tissue engineering, and smart materials design. Recent research has focused on incorporating azobenzene derivatives as initiators in the ring-opening polymerization of gamma-Benzyl L-glutamate-N-carboxyanhydride to create polymers with light-responsive properties .
In a study detailed in Frontiers in Chemistry, researchers synthesized light-responsive poly(gamma-Benzyl L-glutamate)s using para-aminoazobenzene (m-AZO) and para-diaminoazobenzene (m-DAZO) as initiators. These initiators contain azobenzene groups that can undergo trans-cis isomerization when exposed to specific wavelengths of light. The resulting polymers, designated as PBLG1 (initiated by m-AZO) and PBLG2 (initiated by m-DAZO), demonstrated distinct photo-responsive behaviors .
Research Findings and Developments
Recent research on gamma-Benzyl L-glutamate has expanded our understanding of its potential applications and the properties of its polymeric derivatives. One notable finding relates to the optical and electronic properties of poly(gamma-Benzyl L-glutamate) incorporating azobenzene groups. Experimental results from UV-visible spectroscopy showed that PBLG1 had a maximum absorbance peak at 390 nm, while PBLG2 exhibited a maximum absorbance peak at 400 nm. These values represented a red-shift of 40-50 nm from theoretical calculations using density functional theory (DFT) .
The research also revealed interesting structure-property relationships between the molecular structure of the initiators used in polymerization and the resulting polymer properties. For instance, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) was calculated to be lower for PBLG2 than for PBLG1, which correlated with the observed differences in absorption spectra. Additionally, the absorbance intensity of PBLG2 was several times higher than that of PBLG1 at the same concentration, indicating stronger light interaction capabilities .
The photo-switching behavior of these polymers demonstrated good fatigue durability, with the ability to undergo multiple cycles of trans-cis isomerization without significant degradation in performance. This property is crucial for applications in reusable sensing devices or controlled release systems that require repeated activation. The researchers also investigated the effect of different solvents on the isomerization process, finding that the addition of alcohol and water as cosolvents had different effects depending on the excitation wavelength and the specific polymer structure .
These findings contribute to the growing body of knowledge about gamma-Benzyl L-glutamate and its polymers, providing valuable insights for designing new materials with tailored properties. The research highlights the potential of gamma-Benzyl L-glutamate derivatives in creating responsive materials that can change their properties in response to external stimuli, opening avenues for applications in fields ranging from biomedicine to smart materials technology.
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